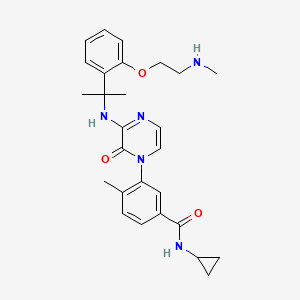








|
REACTION_SMILES
|
[CH3:35][NH2:36].[CH3:43][CH2:44][O:45][C:46](=[O:47])[CH3:48].[Cl:1][CH2:2][CH2:3][O:4][c:5]1[c:6]([C:11]([CH3:12])([CH3:13])[NH:14][c:15]2[c:16](=[O:34])[n:17](-[c:21]3[cH:22][c:23]([C:24](=[O:25])[NH:26][CH:27]4[CH2:28][CH2:29]4)[cH:30][cH:31][c:32]3[CH3:33])[cH:18][cH:19][n:20]2)[cH:7][cH:8][cH:9][cH:10]1.[O:37]1[CH2:38][CH2:39][O:40][CH2:41][CH2:42]1>>[CH2:2]([CH2:3][O:4][c:5]1[c:6]([C:11]([CH3:12])([CH3:13])[NH:14][c:15]2[c:16](=[O:34])[n:17](-[c:21]3[cH:22][c:23]([C:24](=[O:25])[NH:26][CH:27]4[CH2:28][CH2:29]4)[cH:30][cH:31][c:32]3[CH3:33])[cH:18][cH:19][n:20]2)[cH:7][cH:8][cH:9][cH:10]1)[NH:36][CH3:35]
|


|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(C)=O
|
|
Name
|
Cc1ccc(C(=O)NC2CC2)cc1-n1ccnc(NC(C)(C)c2ccccc2OCCCl)c1=O
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
Cc1ccc(C(=O)NC2CC2)cc1-n1ccnc(NC(C)(C)c2ccccc2OCCCl)c1=O
|
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCO1
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNCCOc1ccccc1C(C)(C)Nc1nccn(-c2cc(C(=O)NC3CC3)ccc2C)c1=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |